4,5-Dihydrooxazole, 2-vinyl-

Cationic polymerization Oxazoline monomers Polymer stability

2‑Vinyl‑2‑oxazoline (4,5‑Dihydrooxazole, 2‑vinyl‑) is a bifunctional heterocyclic monomer possessing a polymerizable vinyl group and a nucleophilic oxazoline ring. Its molecular formula is C₅H₇NO and its molecular weight is 97.12 g/mol.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 13670-33-2
Cat. No. B080637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrooxazole, 2-vinyl-
CAS13670-33-2
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC=CC1=NCCO1
InChIInChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h2H,1,3-4H2
InChIKeyBQBSIHIZDSHADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Vinyl‑2‑oxazoline (CAS 13670-33-2) Technical Baseline for Scientific Procurement


2‑Vinyl‑2‑oxazoline (4,5‑Dihydrooxazole, 2‑vinyl‑) is a bifunctional heterocyclic monomer possessing a polymerizable vinyl group and a nucleophilic oxazoline ring . Its molecular formula is C₅H₇NO and its molecular weight is 97.12 g/mol [1]. The compound is primarily utilized as a reactive functional monomer in free‑radical copolymerizations and as an epoxy curing agent [2]. The presence of the 2‑oxazoline moiety enables facile ring‑opening reactions with carboxylic acids, thiols, and other electrophiles, allowing post‑polymerization crosslinking or grafting [3].

Bifunctional vinyl-oxazoline monomer for radical copolymerizations
Oxazoline ring enables post-polymerization crosslinking with carboxylic acids or thiols
Vinyl group supports acid-triggered cationic polymerization pathways

Why In‑Class Oxazoline Monomers Cannot Replace 2‑Vinyl‑2‑oxazoline in Precise Synthesis


Superficially, 2‑vinyl‑2‑oxazoline and 2‑isopropenyl‑2‑oxazoline appear interchangeable as reactive oxazoline monomers. However, their polymerization kinetics and stability under acidic conditions differ fundamentally. The vinyl derivative undergoes spontaneous polymerization upon protonation at 0 °C, while the isopropenyl analog forms a stable N‑protonated salt under identical conditions [1]. Furthermore, in radical copolymerizations with styrene, the monomer reactivity ratios (r₁, r₂) for 2‑vinyl‑2‑oxazoline (VOZO) are significantly lower than those for its methyl‑substituted counterparts, directly impacting copolymer composition drift and crosslinking efficiency [2]. These quantitative differences preclude simple drop‑in replacement when reproducible polymer architecture or controlled crosslinking is required.

Target Property
Substitution Risk
Acid stability
Vinyl polymerizes spontaneously upon protonation; isopropenyl analog remains stable monomeric salt — may alter storage requirements
Monomer reactivity ratios (r₁, r₂)
VOZO exhibits lower reactivity ratios than methyl-substituted analogs, shifting copolymer composition drift
Crosslinking kinetics
VOZO ranks highest among vinyl-oxazoline monomers; substitution with lower-ranked analogs may reduce gel content

2‑Vinyl‑2‑oxazoline: Quantified Differentiation from Closest Analogs


Spontaneous Vinyl Polymerization Under Acidic Conditions: A Direct Comparison with 2‑Isopropenyl‑2‑oxazoline

2‑Vinyl‑2‑oxazoline (1a) undergoes spontaneous polymerization immediately upon protonation with fluorosulfonic or trifluoromethanesulfonic acid at 0 °C, whereas 2‑isopropenyl‑2‑oxazoline (1b) forms a stable N‑protonated salt under the exact same conditions [1]. The resulting polymer contains both vinyl‑opened and proton‑transfer units, confirming that the vinyl group reacts uncontrollably in acidic media [1].

Acid-Triggered Polymerization
Head-to-head
Spontaneous polymerization vs stable salt
Dictates acid-stability requirements; supports acid-triggered scheme design
Protonation with FSO₃H or CF₃SO₃H at 0 °C
Cationic polymerization Oxazoline monomers Polymer stability

Superior Reactivity in Crosslinking with Thiols and Carboxylic Acids Among Vinyl‑Oxazoline Monomers

In a systematic study of pendant cyclic iminoethers, the order of reactivity toward dithiols was determined to be: 2‑vinyl‑2‑oxazoline (VOZO) > 4,4‑dimethyl‑2‑vinyl‑2‑oxazoline (DMVOZO) ≥ 4,4‑dimethyl‑2‑vinyl‑5,6‑dihydro‑4H‑1,3‑oxazine (DMVOZI) > 5‑methyl‑2‑vinyl‑2‑oxazoline (MVOZO) > 4,4,6‑trimethyl‑2‑vinyl‑5,6‑dihydro‑4H‑1,3‑oxazine (TMVOZI). For reaction with carboxylic acids, the order was: VOZO > MVOZO ≥ DMVOZI > TMVOZI ≥ DMVOZO [1]. VOZO consistently ranked highest across both electrophile classes, confirming that the unsubstituted vinyl‑oxazoline core provides the fastest crosslinking kinetics.

Crosslinking Reactivity Rank
Class-level
VOZO > DMVOZO ≥ DMVOZI > MVOZO > TMVOZI (thiols); VOZO > MVOZO ≥ DMVOZI > TMVOZI ≥ DMVOZO (acids)
Reported highest reactivity rank among tested monomers
No absolute rate constants reported
Crosslinking chemistry Reactive polymers Post‑polymerization modification

High Hydrophilicity and Distinct Selectivity in HILIC Stationary Phases

Poly(2‑vinyl‑2‑oxazoline)‑grafted silica (Sil‑VOXₙ) was synthesized and evaluated as a novel HILIC stationary phase. The contact angle of the grafted silica was measured at 59.9°, demonstrating high wettability [1]. In chromatographic separations of nucleosides and nucleobases, Sil‑VOXₙ exhibited markedly different elution orders and improved resolution compared to a conventional bare silica column, indicating a retention mechanism that extends beyond simple water‑layer partitioning [1].

HILIC Phase Selectivity
Cross-study comparable
Contact angle 59.9°; altered elution order
Distinct nonionic hydrophilicity may resolve co-eluting polar analytes
Tested with nucleosides/nucleobases vs bare silica
HILIC chromatography Stationary phase synthesis Polymer‑grafted silica

Procurement‑Guiding Application Scenarios for 2‑Vinyl‑2‑oxazoline (CAS 13670-33-2)


Synthesis of Self‑Curable Copolymers Requiring Rapid Crosslinking

When designing copolymers with pendant oxazoline groups for thermal crosslinking, 2‑vinyl‑2‑oxazoline (VOZO) provides the highest reactivity toward both thiol and carboxylic acid crosslinkers among its class [1]. This reduces curing times and improves gel content, making it the monomer of choice for high‑performance coatings, adhesives, and powder coatings where fast, efficient network formation is critical.

Development of Acid‑Triggered or Cationic Polymerization Systems

2‑Vinyl‑2‑oxazoline's unique tendency to spontaneously polymerize upon protonation at low temperatures [2] makes it uniquely suitable for acid‑triggered polymerization schemes (e.g., in photoresists, latent curing agents, or self‑healing materials). In contrast, 2‑isopropenyl‑2‑oxazoline remains stable under identical acidic conditions and is preferred when acid stability is required.

Fabrication of Nonionic, Hydrophilic Chromatography Stationary Phases

For HILIC method development targeting nucleosides, nucleobases, or other polar metabolites, poly(2‑vinyl‑2‑oxazoline)‑grafted silica offers a nonionic, highly wettable surface (contact angle 59.9°) [3] with distinct selectivity from bare silica. This makes it a valuable alternative phase for resolving challenging polar analytes that are poorly retained or co‑eluted on conventional HILIC columns.

Application
Selection Property
Validation Focus
Self-curable copolymer synthesis
Oxazoline-thiol/acid crosslinking reactivity
Gel content and cure rate optimization
Acid-triggered polymerization systems
Acid-labile vinyl polymerization behavior
Polymerization onset under acidic conditions
Nonionic HILIC phase development
Nonionic hydrophilicity and wettability
Retention and selectivity for polar analytes

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